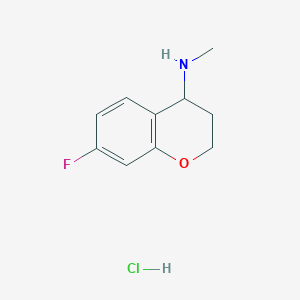

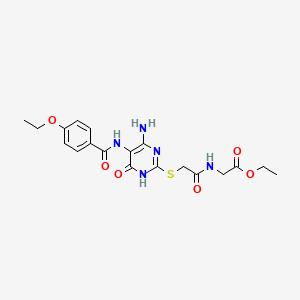

![molecular formula C25H21N5O3 B2851441 2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide CAS No. 1216500-12-7](/img/structure/B2851441.png)

2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of [1,2,4]triazolo[4,3-a]pyrazine . It is related to a class of compounds that have shown potential as c-Met kinase inhibitors . These compounds have been evaluated against various cancer cell lines and have shown promising results .

Synthesis Analysis

The synthesis of similar [1,2,4]triazolo[4,3-a]pyrazine derivatives involves the design of compounds bearing 4-oxo-pyridazinone moieties . The synthesis process is tolerant of various functional groups, providing a facile access to synthetically and biologically important derivatives .Molecular Structure Analysis

The molecular structure of this compound is based on the [1,2,4]triazolo[4,3-a]pyrazine scaffold . This scaffold is often used in the design of new molecules due to its ability to interact with various biological targets.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds typically involve oxidative functionalization of sp3 C–H bonds of 2-methyl-azaheteroarenes .Scientific Research Applications

Synthesis and Chemical Applications

Diversified Synthesis of Triazoloquinoxaline Derivatives : The compound is central to the synthesis of a variety of triazoloquinoxaline derivatives, employing methods such as the Ugi four-component reaction and copper-catalyzed tandem reactions. This approach facilitates the rapid assembly of structurally diverse fused tricyclic scaffolds, offering significant contributions to the field of medicinal chemistry and drug design due to the pharmacological relevance of these scaffolds (An et al., 2017).

Pharmacological Research

Antiallergic Agents : Triazoloquinoxaline derivatives, including compounds structurally related to 2-(1-oxo-4-(p-tolyloxy)-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)-N-(p-tolyl)acetamide, have been investigated for their antiallergic properties. Certain derivatives demonstrated significant inhibitory activity on antigen-induced histamine release and passive cutaneous anaphylaxis, indicating potential as novel antiallergic agents (Loev et al., 1985).

Anticonvulsant Properties : The compound's framework has been explored for synthesizing new quinoxaline derivatives with anticonvulsant properties. Research has shown that certain synthesized derivatives exhibit promising anticonvulsant activities, highlighting the compound's potential in developing new therapeutic agents for epilepsy management (Alswah et al., 2013).

Adenosine Receptor Antagonists : Triazoloquinoxaline derivatives have been studied for their ability to act as adenosine receptor antagonists. These compounds offer a new avenue for the development of selective human A3 adenosine receptor antagonists, which could be beneficial in treating various conditions like inflammatory diseases, cancer, and cardiovascular disorders (Catarzi et al., 2005).

Mechanism of Action

Target of Action

The primary target of this compound is DNA . The compound acts as a DNA intercalator, inserting itself between the base pairs of the DNA helix .

Mode of Action

The compound interacts with DNA through a process known as intercalation . This involves the compound inserting itself between the base pairs of the DNA helix, disrupting its structure and function . Molecular docking studies have been performed to investigate the binding modes of the compound with the DNA active site .

Biochemical Pathways

The compound’s interaction with DNA can affect various biochemical pathways. The disruption of DNA structure can inhibit DNA replication and transcription, leading to cell cycle arrest and apoptosis . This makes the compound potentially useful as an anticancer agent .

Pharmacokinetics

In silico admet profiles have been generated for similar compounds . These profiles can provide insights into the compound’s bioavailability and potential for toxicity.

Result of Action

The compound’s interaction with DNA can lead to cell cycle arrest and apoptosis, particularly in cancer cells . This has been demonstrated in studies where the compound showed potent anti-proliferative activity against HepG2, HCT-116, and MCF-7 cancer cell lines .

Future Directions

Biochemical Analysis

Biochemical Properties

The compound 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide has been reported to interact with DNA, specifically through intercalation . Intercalation is a process where a molecule inserts itself between the base pairs in the DNA helix, which can disrupt the normal functioning of the DNA and potentially lead to changes in gene expression .

Cellular Effects

In cellular studies, this compound has shown anti-proliferative effects against various cancer cell lines, including HepG2, HCT-116, and MCF-7 cells . The compound’s ability to intercalate DNA may disrupt the normal cell cycle, leading to the inhibition of cell proliferation .

Molecular Mechanism

The molecular mechanism of action of 2-[4-(4-methylphenoxy)-1-oxo-1H,2H-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide involves its interaction with DNA. The compound intercalates into the DNA helix, which can disrupt the normal structure and function of the DNA . This disruption can lead to changes in gene expression, potentially resulting in the inhibition of cell proliferation .

Properties

IUPAC Name |

2-[4-(4-methylphenoxy)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2-yl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N5O3/c1-16-7-11-18(12-8-16)26-22(31)15-29-25(32)30-21-6-4-3-5-20(21)27-24(23(30)28-29)33-19-13-9-17(2)10-14-19/h3-14H,15H2,1-2H3,(H,26,31) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXWOLGSAIPXGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CN2C(=O)N3C4=CC=CC=C4N=C(C3=N2)OC5=CC=C(C=C5)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-(2,5-dichlorothiophen-3-yl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2851361.png)

![Ethyl 4-[1-(prop-2-enoylamino)ethyl]piperidine-1-carboxylate](/img/structure/B2851362.png)

![N,N-Dimethyl-6-[4-(5-methyl-1,3,4-thiadiazol-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B2851370.png)

![N-(5-(2-(4-(isopropylsulfonyl)phenyl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)pyrazine-2-carboxamide](/img/structure/B2851372.png)

![(R)-1-[(Pyridin-3-yl)carbonyl]pyrrolidin-3-amine dihydrochloride](/img/structure/B2851374.png)

![2-(((4-phenoxybutyl)thio)methyl)-1H-benzo[d]imidazole](/img/structure/B2851376.png)

![Methyl 7-(3-fluorophenyl)-5-methyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2851377.png)

![3-chloro-2-[3-(1H-pyrrol-1-yl)-1H-1,2,4-triazol-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2851379.png)